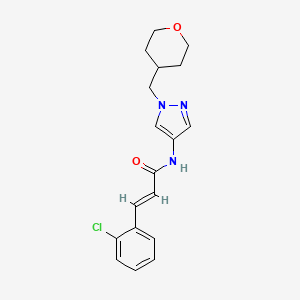

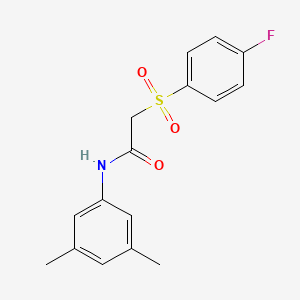

![molecular formula C9H4BrF5N2 B2859012 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole CAS No. 1353778-48-9](/img/structure/B2859012.png)

2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole and its derivatives have been extensively studied for their utility in organic synthesis. Feng-Yan Ge et al. (2007) demonstrated the efficient one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole derivatives through a reaction involving trifluoroacetic acid and difluoroacetic acid with o-phenylenediamines. The subsequent bromination of 2-difluoromethyl groups through photolysis with NBS led to the formation of bromodifluoromethyl benzo-1,3-diazoles, highlighting a pathway for creating gem-difluoromethylene linked twin molecules for drug synthesis (Feng-Yan Ge et al., 2007).

Jiangtao Zhu et al. (2012) described an efficient method for synthesizing 2-bromodifluoromethyl (or trifluoromethyl)-1H-benzimidazoles through PIDA-mediated oxidative intramolecular cyclization of fluorinated amidines. This method offers superior yields, excellent functional group tolerance, and operates under mild reaction conditions, underscoring its practicality in synthesizing fluorinated benzimidazole compounds (Jiangtao Zhu et al., 2012).

Material Science Applications

In material science, Hyungsam Choi et al. (2008) explored the synthesis of soluble polyimides from an unsymmetrical diamine monomer containing both the benzimidazole ring and a trifluoromethyl group. These polyimides, characterized by high thermal stability, glass transition temperatures, and low coefficients of thermal expansion, demonstrate the potential of incorporating benzimidazole derivatives in high-performance materials (Hyungsam Choi et al., 2008).

Corrosion Inhibition

I. Onyeachu et al. (2020) investigated the corrosion inhibition capabilities of a benzimidazole derivative on heat exchanger tubing materials in desalination plants. Their study indicated that 2-(2-bromophenyl)-1-methyl-1H-benzimidazole acts as an effective corrosion inhibitor for Cu-Ni alloys in acidic conditions, showcasing the applicability of benzimidazole derivatives in industrial maintenance (I. Onyeachu et al., 2020).

Propiedades

IUPAC Name |

2-[bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF5N2/c10-8(11,12)7-16-5-3-1-2-4(6(5)17-7)9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDVSYZTWOCDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF5N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)

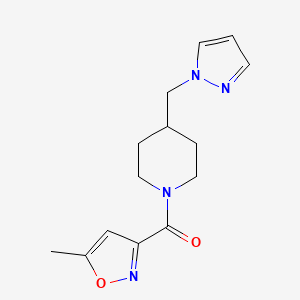

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)

![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)

![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)

![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)